Cas no 894060-24-3 (N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide structure
894060-24-3 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
CAS No:894060-24-3
MF:C22H19N5O4S
MW:449.482362985611
CID:6146707
PubChem ID:18572220
Update Time:2025-10-31

N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
    • AKOS024653985
    • N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
    • N-(1,3-benzodioxol-5-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
    • 894060-24-3
    • N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
    • F2506-0665
    • Inchi: 1S/C22H19N5O4S/c1-2-29-16-6-3-14(4-7-16)17-8-10-20-24-25-22(27(20)26-17)32-12-21(28)23-15-5-9-18-19(11-15)31-13-30-18/h3-11H,2,12-13H2,1H3,(H,23,28)
    • InChI Key: HPHRBSIEIKNXEJ-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC2=C(C=1)OCO2)=O)C1=NN=C2C=CC(C3C=CC(=CC=3)OCC)=NN21

Computed Properties

  • Exact Mass: 449.11577528g/mol
  • Monoisotopic Mass: 449.11577528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 125Ų

N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide: A Comprehensive Overview

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide (CAS No: 894060-24-3) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its intricate molecular architecture, which incorporates multiple functional groups and heterocyclic rings. The presence of the benzodioxole moiety and the triazolo[4,3-b]pyridazine ring system contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The benzodioxole group is known for its ability to enhance the stability and bioavailability of molecules, while the triazolo[4,3-b]pyridazine ring system is associated with potent biological activity. These features make this compound a promising candidate for exploring new therapeutic agents targeting various diseases. For instance, research has shown that similar compounds exhibit anti-inflammatory and antioxidant properties, which could be leveraged in developing novel pharmaceuticals.

The synthesis of this compound involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the benzodioxole ring through cyclization reactions and the construction of the triazolo[4,3-b]pyridazine core via nucleophilic aromatic substitution. The use of advanced catalytic systems and green chemistry principles has been reported in recent studies to optimize these processes further.

In terms of chemical properties, this compound exhibits a high degree of structural rigidity due to the presence of multiple aromatic rings. This rigidity is advantageous in applications where molecular stability is critical. Additionally, the molecule's ability to form hydrogen bonds and participate in π–π interactions makes it suitable for studying supramolecular chemistry and crystal engineering.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with greater accuracy. For example, density functional theory (DFT) calculations have provided insights into its electronic structure and potential reactivity under different conditions. These computational studies complement experimental findings and pave the way for further exploration into its applications.

One area where this compound has shown particular promise is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Initial studies have demonstrated that derivatives of this compound exhibit desirable charge transport characteristics, which are essential for high-performance electronic devices.

Moreover, the compound's ability to act as a scaffold for further functionalization opens up avenues for creating libraries of related molecules with diverse biological activities. This approach is particularly valuable in drug discovery programs where structural diversity is crucial for identifying lead compounds.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-{6-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide (CAS No: 894060-24-3) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its complex structure and unique chemical properties position it as a valuable tool for advancing research in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in shaping future innovations.

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